2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid
Overview
Description
2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid is an organic compound with the molecular formula C12H11F3O2 It is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a phenyl ring and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid typically involves multiple steps. One common method starts with the preparation of the trifluoromethylcyclopropane intermediate, which is then coupled with a phenylacetic acid derivative. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce methyl derivatives .
Scientific Research Applications
2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes or receptors, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(1-(Trifluoromethyl)phenyl)cyclopropyl)acetic acid
- 2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)propanoic acid
- 2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)butanoic acid
Uniqueness
2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid is unique due to its specific structural features, such as the trifluoromethyl group and the cyclopropyl ring. These features can impart distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid, commonly referred to as Trifluoromethyl cyclopropyl phenyl acetic acid, is a compound that has garnered attention in pharmacological research due to its potential biological activities. The trifluoromethyl group is known to enhance the metabolic stability and bioactivity of various compounds, making it a significant feature in drug design. This article delves into the biological activity of this compound, highlighting its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group at the para position of the phenolic ring has been shown to significantly increase potency in various biological assays. For instance, compounds with a -CF3 group have demonstrated enhanced inhibition of serotonin uptake and improved interactions with target enzymes due to favorable electronic properties and steric effects .
Compound | Structure | Activity | Reference |
---|---|---|---|
This compound | Structure | Anticancer activity, anti-inflammatory properties | |
Related Compounds | Various | Varies based on substituents |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, a study demonstrated its effectiveness against prostate cancer cells, where it induced apoptosis and inhibited cell cycle progression .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has also been reported to possess anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
- Prostate Cancer Model : In a recent study, mice treated with this compound showed reduced tumor growth compared to control groups. The compound was administered orally at varying doses, demonstrating a dose-dependent response in tumor size reduction and overall survival rates .
- Inflammation Model : Another study evaluated the compound's efficacy in a murine model of acute inflammation. Results indicated a significant decrease in edema and inflammatory markers in treated mice compared to untreated controls .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Its metabolic profile indicates that it is primarily metabolized via hepatic pathways, leading to active metabolites that contribute to its therapeutic effects .
Properties
IUPAC Name |
2-[4-[1-(trifluoromethyl)cyclopropyl]phenyl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c13-12(14,15)11(5-6-11)9-3-1-8(2-4-9)7-10(16)17/h1-4H,5-7H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOPIUQGLQPMHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)CC(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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